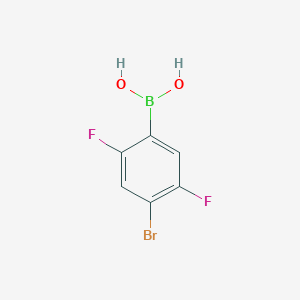

4-Bromo-2,5-difluorophenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromo-2,5-difluorophenylboronic acid is a compound that is not directly mentioned in the provided papers, but its structural relatives and synthesis methods are discussed. Arylboronic acids, in general, are important intermediates in organic synthesis due to their low toxicity, good thermal stability, and compatibility with various functional groups . They are often used in palladium-catalyzed coupling reactions to create structurally homogeneous products, as seen in the synthesis of poly(para-2,5-di-n-hexylphenylene) .

Synthesis Analysis

The synthesis of related arylboronic acids typically involves palladium-catalyzed coupling reactions. For instance, the synthesis of poly(para-2,5-di-n-hexylphenylene) is achieved through the coupling of 4-bromo-2,5-di-n-hexylbenzeneboronic acid, yielding products with high degrees of polymerization . Another synthesis method involves the reaction of 4'-bromo-2-diazoacetophenone with trifluoromethanesulfonic acid to prepare a reagent for derivatization of carboxylic acids . Additionally, the halodeboronation of aryl boronic acids has been demonstrated as a method to synthesize aryl bromides and chlorides, which could be applicable to the synthesis of 4-bromo-2,5-difluorophenylboronic acid .

Molecular Structure Analysis

The molecular structure of arylboronic acids can be influenced by substituents on the phenyl ring. For example, the ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid plays a key role in its catalytic activity by preventing the coordination of amines to the boron atom . Similarly, the molecular structure of 4-bromo-2,5-difluorophenylboronic acid would be expected to influence its reactivity and interactions in chemical reactions.

Chemical Reactions Analysis

Arylboronic acids are versatile in chemical reactions. They can be used as catalysts, as seen with 2,4-bis(trifluoromethyl)phenylboronic acid in dehydrative amidation reactions . They also participate in photocatalytic reactions, where the activation of C(sp2)-Br bonds leads to further radical cyclization . The reactivity of 4-bromo-2,5-difluorophenylboronic acid in such reactions would likely be similar, given the presence of the bromo and fluoro substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of arylboronic acids are influenced by their substituents. For example, the solubility and stability of poly(para-phenylene) derivatives are affected by the alkyl chains attached to the phenyl ring . The presence of bromo and fluoro groups in 4-bromo-2,5-difluorophenylboronic acid would affect its polarity, reactivity, and overall stability. These properties are crucial for its application in various chemical syntheses and its behavior in different solvents and reaction conditions.

Scientific Research Applications

Synthesis and Characterization

Synthesis of Novel Derivatives : A study by Ikram et al. (2015) described the synthesis of new derivatives via a palladium-catalyzed Suzuki cross-coupling reaction, showing the potential for creating novel compounds using 4-bromo-2,5-difluorophenylboronic acid.

Polymer Synthesis : Rehahn, Schlüter, Wegner, and Feast (1989) explored the synthesis of poly(para-2,5-di-n-hexylphenylene) using 4-bromo-2,5-di-n-hexylbenzeneboronic acid, indicating the usefulness of related boronic acids in polymer chemistry (Rehahn et al., 1989).

Biological Activity

- Pharmacological Aspects : The research by Ikram et al. (2015) also highlighted the pharmacological properties, such as haemolytic, biofilm inhibition, and anti-thrombolytic activities, of synthesized compounds using boronic acids similar to 4-bromo-2,5-difluorophenylboronic acid.

Material Science

Conducting Polymers : In a study focused on conducting polymers, Krebs and Jørgensen (2002) demonstrated the control of energy levels in conducting polymers through fluorine substitution, a process possibly relevant to derivatives of 4-bromo-2,5-difluorophenylboronic acid (Krebs & Jørgensen, 2002).

Chromophore Synthesis : Neilson, Budy, Ballato, and Smith (2007) discussed the synthesis of chromophore-containing polymers using intermediates that could be related to 4-bromo-2,5-difluorophenylboronic acid, highlighting its potential in creating materials with tailored light emission (Neilson et al., 2007).

Chemical Analysis Techniques

- Derivatization in Chromatography : Ingalls, Minkler, Hoppel, and Nordlander (1984) described the use of a bromophenacyl derivative in the preparation of carboxylic acid derivatives for detection in high-performance liquid chromatography, a technique that may be applicable to compounds like 4-bromo-2,5-difluorophenylboronic acid (Ingalls et al., 1984).

Safety And Hazards

properties

IUPAC Name |

(4-bromo-2,5-difluorophenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BBrF2O2/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2,11-12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWBIJRFCSHAOGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)Br)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BBrF2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.81 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2,5-difluorophenylboronic acid | |

CAS RN |

1106676-82-7 |

Source

|

| Record name | 4-Bromo-2,5-difluorobenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one](/img/structure/B1322930.png)